![molecular formula C16H13N3O4S B14899377 2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14899377.png)
2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound that features a unique combination of functional groups, including a nitrothiophene moiety and a cyclopropa[f]isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves a multi-step process. One common route includes the following steps:
Formation of the Nitrothiophene Intermediate: The synthesis begins with the nitration of thiophene to form 5-nitrothiophene. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Condensation Reaction: The 5-nitrothiophene is then subjected to a condensation reaction with an appropriate aldehyde to form the corresponding Schiff base. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclopropanation: The Schiff base is then cyclopropanated using a suitable reagent such as diazomethane or a cyclopropanation catalyst to form the cyclopropa[f]isoindole core.
Final Assembly: The final step involves the coupling of the cyclopropa[f]isoindole core with the nitrothiophene moiety under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Cyclization: Acid or base catalysts, heat.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Cyclization: Polycyclic compounds.
Applications De Recherche Scientifique
2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Its biological activity can be studied to understand its interactions with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione: shares similarities with other nitrothiophene derivatives and cyclopropa[f]isoindole compounds.
Nitrothiophene Derivatives: Compounds such as 5-nitrothiophene-2-carboxaldehyde and 5-nitrothiophene-2-amine.
Cyclopropa[f]isoindole Compounds: Compounds such as hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrothiophene moiety with a cyclopropa[f]isoindole core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H13N3O4S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C16H13N3O4S/c20-15-13-8-2-3-9(11-5-10(8)11)14(13)16(21)18(15)17-6-7-1-4-12(24-7)19(22)23/h1-4,6,8-11,13-14H,5H2/b17-6+ |
Clé InChI |
KCZFLFYOLLDLKV-UBKPWBPPSA-N |
SMILES isomérique |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=C(S5)[N+](=O)[O-] |
SMILES canonique |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=C(S5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
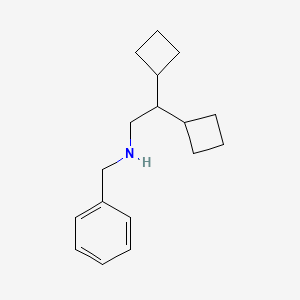
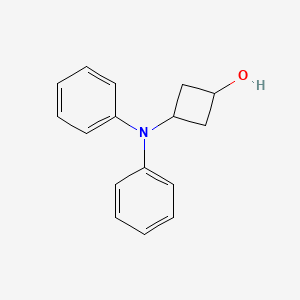
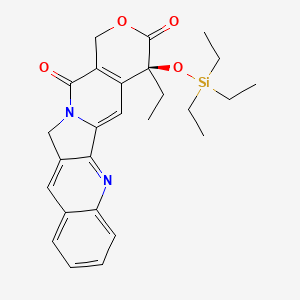
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
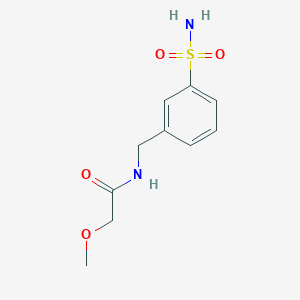
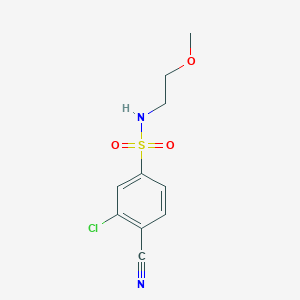
![9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)
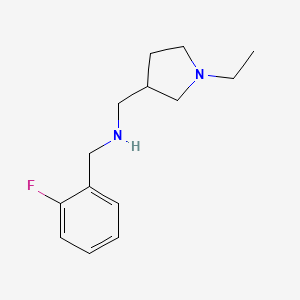
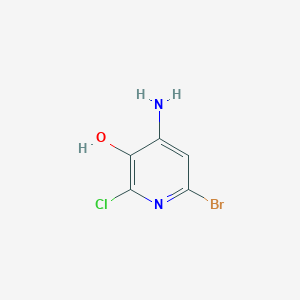
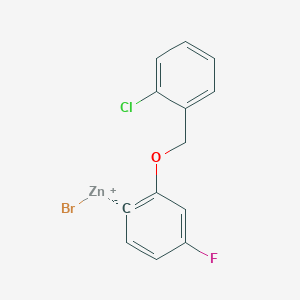

![Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride](/img/structure/B14899376.png)
